Home > Products > Screening Compounds P84629 > Angiotensin I human acetate salt hydrate
Angiotensin I human acetate salt hydrate - 70937-97-2

Angiotensin I human acetate salt hydrate

Catalog Number: EVT-6727573
CAS Number: 70937-97-2
Molecular Formula: C64H95N17O17
Molecular Weight: 1374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiotensin I human acetate salt hydrate is a peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. It is a precursor to angiotensin II, a potent vasoconstrictor that affects vascular tone and sodium reabsorption. This compound is primarily sourced from human biological systems and is utilized extensively in biochemical research.

Source and Classification

Angiotensin I human acetate salt hydrate is derived from angiotensinogen, which is produced by the liver. The compound can be classified as a peptide hormone, specifically a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser. It is often used in studies related to cardiovascular physiology and cell signaling pathways. The chemical's CAS number is 70937-97-2, and its empirical formula is represented as C62H89N17O14xC2H4O2yH2OC_{62}H_{89}N_{17}O_{14}\cdot xC_{2}H_{4}O_{2}\cdot yH_{2}O .

Synthesis Analysis

Methods and Technical Details

The synthesis of angiotensin I human acetate salt hydrate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process can be summarized as follows:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents (e.g., HBTU or DIC).
  3. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the resin using trifluoroacetic acid.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography to achieve a purity of ≥90% .
Molecular Structure Analysis

Structure and Data

The molecular structure of angiotensin I human acetate salt hydrate consists of a linear chain of ten amino acids. Its molecular weight is approximately 1296.48 g/mol when calculated as an anhydrous free base . The structure can be represented by its linear formula C62H89N17O14C_{62}H_{89}N_{17}O_{14} along with its acetate and water components.

Key Structural Features:

  • Amino Acid Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser
  • Molecular Weight: 1296 Da
  • Solubility: Soluble in acetic acid at concentrations up to 25 mg/mL .
Chemical Reactions Analysis

Reactions and Technical Details

Angiotensin I undergoes several biochemical reactions, primarily converting into angiotensin II through the action of angiotensin-converting enzyme (ACE). The reaction can be summarized as follows:

Angiotensin I+ACEAngiotensin II\text{Angiotensin I}+\text{ACE}\rightarrow \text{Angiotensin II}

This conversion plays a significant role in blood pressure regulation and fluid balance within the body. Additionally, angiotensin I can also participate in reactions leading to the formation of other fragments such as angiotensin 1-7, which has distinct physiological effects .

Mechanism of Action

Process and Data

The mechanism of action of angiotensin I primarily involves its conversion to angiotensin II, which binds to specific receptors (AT1 and AT2) on target cells. This binding triggers various intracellular signaling pathways that lead to:

  • Vasoconstriction: Increases blood pressure by narrowing blood vessels.
  • Aldosterone Secretion: Promotes sodium retention in kidneys, leading to increased blood volume.
  • Regulation of Fluid Balance: Influences thirst mechanisms and fluid intake.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder.
  • Storage Conditions: Should be stored at −20°C in a tightly sealed container to prevent degradation .

Chemical Properties

  • Solubility: Soluble in acetic acid (25 mg/mL).
  • Stability: Stable under specified storage conditions but sensitive to hydrolysis if not stored properly.

Relevant Data

The compound has been characterized by various analytical techniques including mass spectrometry and high-performance liquid chromatography, ensuring its purity and structural integrity .

Applications

Angiotensin I human acetate salt hydrate has several scientific applications, including:

  • Research Tool: Used as a model peptide for studying peptide synthesis, characterization, and analysis techniques such as mass spectrometry.
  • Biochemical Studies: Employed in research related to cardiovascular physiology, hypertension studies, and cell signaling pathways.
  • Calibration Standard: Utilized in mass spectrometry as an external calibration standard for amino acid analysis .

This compound's role as a precursor in hormonal pathways makes it essential for understanding various physiological processes related to blood pressure regulation and fluid homeostasis.

Biochemical Pathways and Signaling Mechanisms

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Angiotensin I human acetate salt hydrate (molecular formula: C₆₂H₈₉N₁₇O₁₄·xC₂H₄O₂·yH₂O; molecular weight: ~1,296 Da for anhydrous free base) is the synthetic acetate salt form of the endogenous decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu; DRVYIHPFHL). This peptide serves as the foundational substrate in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, fluid balance, and electrolyte homeostasis [1] [3] [8]. Angiotensinogen, a liver-derived α₂-globulin, is cleaved by renal renin to release the inactive Angiotensin I. This reaction represents the rate-limiting step in RAAS activation, triggered by reduced renal perfusion, decreased distal tubular sodium delivery, or sympathetic nervous system activation [3].

Table 1: Key Attributes of Angiotensin I Human Acetate Salt Hydrate

PropertySpecification
Amino Acid SequenceAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu (DRVYIHPFHL)
Molecular Weight (Da)1,296 (anhydrous free base); 1,374.54 (hydrated)
Biological SourceHuman
Primary Biological RoleRAAS substrate; precursor to active angiotensins
SolubilitySoluble in acetic acid (25 mg/mL), DMSO
Storage Conditions-20°C; desiccated

The systemic and tissue-specific RAAS pathways depend on Angiotensin I as the precursor for downstream bioactive peptides. Its production initiates both the classical vasoconstrictive pathway (via Angiotensin II) and the counter-regulatory pathway (via Angiotensin 1-7), making it a central node in cardiovascular physiology and pathophysiology [3] [6].

Enzymatic Conversion to Angiotensin II and Fragment 1-7

Angiotensin I lacks intrinsic biological activity and requires proteolytic cleavage to yield active peptides:

  • Conversion to Angiotensin II: Angiotensin-Converting Enzyme (ACE), a zinc metallopeptidase predominantly expressed on pulmonary endothelial surfaces, cleaves Angiotensin I at the C-terminal to release the octapeptide Angiotensin II (DRVYIHPF). Angiotensin II is the primary RAAS effector, inducing vasoconstriction, aldosterone secretion, and sodium retention via AT1 receptors [3] [6]. The reaction occurs rapidly, with Angiotensin II’s half-life in circulation being <60 seconds [3].

  • Alternative Enzymatic Pathways:

  • Chymase: Serine protease in mast cells generates Angiotensin II independently of ACE.
  • Neprilysin: Endopeptidase converts Angiotensin I directly to Angiotensin 1-7 (DRVYIHP).
  • ACE2: Carboxypeptidase cleaves Angiotensin I to Angiotensin 1-9 and Angiotensin II to Angiotensin 1-7 [6].

Table 2: Enzymes Governing Angiotensin I Processing

EnzymeCleavage SiteProductFunctional Role
ACEPhe⁸-His⁹Angiotensin IIVasoconstriction, aldosterone release
ACE2Pro⁷-Phe⁸Angiotensin 1-9Precursor to Angiotensin 1-7
NeprilysinPro⁷-Phe⁸Angiotensin 1-7Vasodilation, anti-fibrotic effects
ChymasePhe⁸-His⁹Angiotensin IITissue-specific RAAS activation
  • Biological Significance of Angiotensin 1-7: Angiotensin I-derived Angiotensin 1-7 activates the Mas receptor (MasR), triggering vasodilatory, anti-inflammatory, and anti-oxidant effects that counterbalance Angiotensin II. In diabetic retinopathy models, Angiotensin 1-7 attenuates pathological protein O-GlcNAcylation and mitochondrial superoxide production via MasR/cAMP/EPAC/Rap1 signaling [6].

Receptor-Mediated Signaling Dynamics (AT1R, AT2R, Mas Receptor Crosstalk)

The physiological impact of Angiotensin I-derived peptides depends on receptor interactions:

  • AT1 Receptor (AT1R): Angiotensin II binding to this G-protein-coupled receptor (GPCR) activates:
  • Gαq/Phospholipase C (PLC): Generates IP₃ (Ca²⁺ release) and DAG (PKC activation).
  • Mitogen-Activated Protein Kinases (MAPK): Promotes cellular proliferation and fibrosis.
  • PI3K/Akt Pathway: In cancers (e.g., breast adenocarcinoma), AT1R activation enhances cyclin D1 expression and S-phase progression, driving tumor survival [5].

  • AT2 Receptor (AT2R): Expressed predominantly in fetal tissues, AT2R opposes AT1R effects via:

  • Protein Phosphatase Activation: Dephosphorylates kinases activated by AT1R.
  • Nitric Oxide (NO)/cGMP Pathways: Induces vasodilation.
  • Anti-Inflammatory/Anti-Fibrotic Signals: Suppresses TGF-β and collagen synthesis [3] [5].

  • Mas Receptor (MasR): Angiotensin 1-7 binding to MasR triggers:

  • cAMP/EPAC/Rap1 Axis: Inhibits O-GlcNAc transferase (OGT), reducing pathological protein glycosylation in diabetic retinopathy [6].
  • Counter-Regulation of AT1R: MasR dimerizes with AT1R, blocking its pro-inflammatory signaling [6].

Figure 1: Signaling Crosstalk Between Angiotensin Receptors

Angiotensin I  │  ├─ ACE → Angiotensin II → AT1R → Pro-Hypertensive/Pro-Fibrotic Pathways  │        (Vasoconstriction, Inflammation)  │  ├─ ACE2/Neprilysin → Angiotensin 1-7 → MasR → Anti-Hypertensive/Anti-Fibrotic Pathways  (Vasodilation, ROS Suppression)  

This crosstalk creates a balance between vasoconstrictive/proliferative and vasoprotective pathways, with Angiotensin I serving as the precursor for both arms. Therapeutic RAAS modulation (e.g., ACE inhibitors) shifts this balance toward MasR activation, explaining their cardioprotective effects beyond blood pressure control [3] [6].

Properties

CAS Number

70937-97-2

Product Name

Angiotensin I human acetate salt hydrate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate

Molecular Formula

C64H95N17O17

Molecular Weight

1374.5 g/mol

InChI

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1

InChI Key

GQMWNZUFNXZMDE-TYQYNJATSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.